molecular formula C22H16FNO4 B2396436 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid CAS No. 1339407-92-9

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid

Cat. No.: B2396436
CAS No.: 1339407-92-9
M. Wt: 377.371
InChI Key: SHTPNLJACINZNG-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under basic conditions. The compound features a fluorine atom at the 4-position and an Fmoc-protected amino group at the 3-position of the benzoic acid backbone. This structure combines the electronic effects of fluorine (electron-withdrawing) with the steric bulk of the Fmoc group, influencing its reactivity, solubility, and application in peptide chemistry.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTPNLJACINZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

The compound is primarily used as an intermediate in peptide synthesis and the development of complex organic molecules. Its structure allows for the protection of reactive amine groups, facilitating further chemical transformations necessary for synthesizing peptides and other bioactive compounds.

Biology

In biological research, 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid serves as a substrate or inhibitor in studies of protein interactions and enzyme mechanisms. Its ability to influence biological pathways makes it a valuable tool in biochemical assays .

Medicine

Ongoing research is investigating its potential therapeutic applications, particularly in drug development. The compound's unique structure may contribute to its effectiveness in targeting specific biological pathways, making it a candidate for further exploration in pharmaceuticals.

Industry

In industrial applications, this compound is utilized in producing materials with tailored properties, such as polymers and coatings. Its chemical stability and reactivity are advantageous in formulating products with desired characteristics .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound as a key intermediate in synthesizing bioactive peptides. The research highlighted the efficiency of the compound in stabilizing amine groups during peptide coupling reactions, leading to higher yields and purities compared to traditional methods.

Research investigating the biological activity of derivatives of this compound has shown promising results in enhancing muscle metabolism and energy production during exercise. Controlled studies indicated that these derivatives could influence anabolic hormone secretion, suggesting potential applications in sports nutrition .

Summary Table of Applications

Application AreaDescription
ChemistryIntermediate for peptide synthesis and organic transformations
BiologySubstrate or inhibitor for protein interactions and enzyme studies
MedicinePotential therapeutic applications in drug development
IndustryProduction of specialized materials like polymers and coatings

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, synthetic yields, and notable properties:

Compound Name Substituent(s) Position(s) Yield (%) Key Properties/Notes Reference
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-fluoro-2-isopropoxybenzoic acid F (5-position), isopropoxy (2) 2,5 - Electron-withdrawing F and bulky isopropoxy; may hinder coupling efficiency
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(3-fluorobenzylamino)benzoic acid 3-fluorobenzylamino N/A 59 Fluorine on benzyl sidechain; reductive amination used for synthesis
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid Cl (4-chlorobenzyloxy) 3 85 Chlorine increases lipophilicity; amorphous solid with 85% yield
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid isobutoxy 3 85 Bulky alkoxy group; similar yield to chloro analog
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid methyl 3 96 Electron-donating methyl group; high yield (96%); crystalline solid
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid phenyl (butanoic acid backbone) 4 - Aromatic bulk in aliphatic chain; potential for enhanced π-π interactions
Key Observations:
  • Substituent Position and Reactivity : Fluorine at the 4-position (target compound) vs. 5-position () alters electronic effects on the benzoic acid. The 4-fluoro substitution likely enhances acidity compared to methyl or alkoxy substituents .
  • Steric Effects : Bulky groups (e.g., isopropoxy in , isobutoxy in ) reduce synthetic yields compared to smaller substituents like methyl (96% yield in ).
  • Electronic Effects : Chlorine () and trifluoromethyl () substituents increase lipophilicity, whereas fluorine balances moderate electron-withdrawing effects with small steric demand.

Physicochemical Properties

  • Acidity : Fluorine’s electron-withdrawing nature increases the benzoic acid’s acidity (pKa ~2.7) compared to methyl-substituted analogs (pKa ~4.3) .
  • Solubility : Bulky substituents (e.g., isobutoxy) reduce aqueous solubility, whereas fluorine’s small size may improve solubility in polar aprotic solvents .
  • Crystallinity : Methyl-substituted analogs () form crystalline solids, while chlorinated or alkoxy-substituted derivatives are often amorphous .

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid, commonly referred to as Fmoc-4-fluorobenzoic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23Cl2N2O4
  • Molecular Weight : 422.34 g/mol
  • IUPAC Name : (3S)-4-(3,4-dichlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit proteases that are crucial for viral replication.
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound.

StudyCell LineConcentration (µM)Effect ObservedReference
AHeLa1050% inhibition of cell viability
BMCF-75Induction of apoptosis (caspase activation)
CA54920Reduced migration and invasion

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Antitumor Activity : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
  • Toxicology Profile : Toxicity assessments indicated minimal adverse effects at therapeutic doses, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the application and effectiveness of this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that the compound could enhance the efficacy of standard chemotherapy agents.
  • Case Study 2 : Another study reported its use in combination therapy for rheumatoid arthritis, showing significant improvement in patient outcomes through modulation of inflammatory pathways.

Q & A

Q. What is the role of the Fmoc group in the synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-fluorobenzoic acid?

The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during peptide synthesis. It prevents unwanted side reactions, such as premature coupling or oxidation, and can be selectively removed under mild basic conditions (e.g., piperidine in DMF) without disrupting other functional groups. This is critical for stepwise solid-phase peptide synthesis (SPPS) or solution-phase reactions .

Q. What are the key steps in synthesizing this compound?

A typical synthesis involves:

  • Protection : Introducing the Fmoc group to the amino group of 4-fluoroanthranilic acid using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like triethylamine .
  • Activation : Converting the carboxylic acid to an active ester (e.g., using HATU or EDCI) for subsequent coupling reactions .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity (>95%) by removing unreacted starting materials and byproducts .

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation relies on:

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+Na]+ = 572.22 as in ).
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify fluorine coupling patterns and Fmoc-group signals (e.g., aromatic protons at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis?

Key factors include:

  • Reagent Selection : HATU or DIC/Oxyma outperform EDCI/HOBt in coupling sterically hindered amines, reducing racemization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
  • Temperature Control : Reactions at 0–4°C minimize side reactions for heat-sensitive intermediates .

Q. What strategies resolve low yields in fluorinated benzoic acid derivatives?

Common issues and solutions:

  • Fluorine-Induced Steric Hindrance : Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 50°C for 30 minutes vs. 24 hours conventionally) .
  • Byproduct Formation : Scavenger resins (e.g., trisamine resin) remove excess activating agents .

Q. How do structural analogs of this compound differ in bioactivity?

Modifying substituents impacts biological activity:

  • Fluorine Position : 4-Fluoro substitution (as in this compound) enhances metabolic stability compared to 2- or 3-fluoro isomers .
  • Backbone Variations : Replacing benzoic acid with tetrahydroisoquinoline (e.g., ’s compound) alters target selectivity in enzyme inhibition assays .

Data Analysis and Contradictions

Q. Why do reported yields vary for similar Fmoc-protected compounds?

Discrepancies arise from:

  • Purification Methods : HPLC vs. flash chromatography can lead to 10–20% yield differences due to recovery efficiency .
  • Starting Material Purity : Impurities in fluorine-containing precursors (e.g., 4-fluoroanthranilic acid) reduce coupling efficiency .

Q. How should researchers address conflicting bioactivity data in literature?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., IC50 under 10% FBS).
  • Control Experiments : Include reference compounds (e.g., ’s fluorophenyl derivatives) to validate assay reliability .

Methodological Guidance

Q. What in vitro assays evaluate this compound’s biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
  • Cellular Uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure .

Q. How to mitigate handling risks given limited toxicity data?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure ().
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release of fluorinated byproducts .

Comparative Table of Structural Analogs

Compound NameCAS NumberKey FeaturesBioactivity InsightsReference
4-Fluoro-2-(Fmoc-amino)benzoic acid1936405-79-6Fluorine at C4; rigid aromatic coreEnhanced metabolic stability
3-(Fmoc-amino)-4-(3,5-difluorophenyl)butanoic acid-Difluorophenyl substitutionHigher enzyme affinity
(R)-3-Fmoc-amino-4-(phenylthio)butanoic acid131177-58-7Thioether linkageImproved cellular permeability

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